BenchChemオンラインストアへようこそ!

Rolapitant hydrochloride hydrate

Pharmacokinetics NK1 Receptor Antagonist Elimination Half-Life

Procure Rolapitant hydrochloride hydrate (CAS 858102-79-1) for bioanalytical method development, ANDA-supporting AMV/QC, and preclinical DDI studies. This reference standard is the only NK1 antagonist with a defining lack of CYP3A4 inhibition/induction—unlike aprepitant or netupitant—preventing unwanted dexamethasone interactions. Its 169–183 hour half-life ensures sustained receptor occupancy for delayed CINV efficacy validation. Designed for traceability to pharmacopeial monographs (USP/EP) and available at ≥98% purity to ensure regulatory-compliant batch release for commercial production.

Molecular Formula C25H29ClF6N2O3
Molecular Weight 555.0 g/mol
CAS No. 858102-79-1
Cat. No. B1429410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolapitant hydrochloride hydrate
CAS858102-79-1
Molecular FormulaC25H29ClF6N2O3
Molecular Weight555.0 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl
InChIInChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1
InChIKeyGZQWMYVDLCUBQX-WVZIYJGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rolapitant Hydrochloride Hydrate (CAS 858102-79-1): NK1 Antagonist CINV Prevention Specifications


Rolapitant hydrochloride hydrate, chemically identified as (5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride monohydrate (CAS 858102-79-1), is a long-acting, selective neurokinin-1 (NK1) receptor antagonist [1]. It is approved by the U.S. Food and Drug Administration (FDA) for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults, in combination with other antiemetic agents [2][3]. The compound acts by blocking the binding of substance P to NK1 receptors in the central nervous system and gastrointestinal tract, thereby suppressing the delayed phase of emesis [1].

Why Rolapitant Hydrochloride Hydrate Cannot Be Substituted by Other NK1 Antagonists


Rolapitant hydrochloride hydrate possesses a distinct clinical pharmacology profile that precludes direct substitution with other commercially available NK1 receptor antagonists (aprepitant, fosaprepitant, netupitant) without careful consideration [1]. While all NK1 RAs share high-affinity binding to the NK1 receptor, rolapitant differentiates itself through three critical, non-interchangeable parameters: a significantly longer elimination half-life (169–183 hours vs. 9–13 hours for aprepitant/fosaprepitant and ~80–96 hours for netupitant), a unique lack of CYP3A4 inhibition or induction (unlike aprepitant and netupitant), and distinct CYP2D6 inhibitory activity [1][2]. These pharmacokinetic and drug-drug interaction profile differences mean that a simple swap of one NK1 RA for another could compromise efficacy due to inadequate receptor occupancy duration, or lead to clinically significant drug interactions, particularly with CYP3A4 substrates like dexamethasone or certain chemotherapeutic agents [3].

Rolapitant Hydrochloride Hydrate Quantitative Differentiation Evidence vs. Aprepitant, Fosaprepitant, and Netupitant


Longest Plasma Elimination Half-Life Among Approved NK1 Antagonists

Rolapitant exhibits a plasma elimination half-life of 169–183 hours, which is substantially longer than that of the comparators aprepitant (9–13 hours), fosaprepitant (9–13 hours), and netupitant (80–96 hours) [1][2]. This extended half-life enables a single oral dose of 180 mg to maintain NK1 receptor occupancy >90% in the cortex for at least 120 hours post-dose, covering the entire at-risk period for delayed CINV (days 2-5) without the need for multi-day dosing [3][4].

Pharmacokinetics NK1 Receptor Antagonist Elimination Half-Life

Unique Lack of CYP3A4 Inhibition Differentiates Drug-Drug Interaction Profile

Unlike aprepitant and netupitant, which are both inhibitors of cytochrome P450 3A4 (CYP3A4), rolapitant does not inhibit or induce CYP3A4 [1][2]. However, rolapitant is a moderate inhibitor of CYP2D6, a characteristic not shared by aprepitant or netupitant [2]. This differential CYP inhibition profile has direct clinical consequences: co-administration of aprepitant or netupitant with the CYP3A4 substrate dexamethasone necessitates a reduction in dexamethasone dose (from 20 mg to 12 mg) to avoid increased exposure, while no such dose adjustment is required with rolapitant [3].

Drug-Drug Interaction CYP3A4 CYP2D6 Safety

High Affinity and >1000-Fold Selectivity for Human NK1 Receptor Over NK2/NK3 Subtypes

Rolapitant demonstrates high binding affinity for the human NK1 receptor with an inhibition constant (Ki) of 0.66 nM [1][2]. While comparator NK1 RAs also exhibit high affinity (aprepitant pKi ~10.1, netupitant pKi ~9.0), rolapitant is characterized by >1000-fold selectivity for the NK1 receptor over the human NK2 and NK3 subtypes [1]. This high degree of selectivity is intended to minimize potential off-target effects related to NK2 or NK3 receptor modulation.

Receptor Binding Affinity Selectivity NK1 Antagonist

Clinical Efficacy in Delayed CINV: Superior Complete Response vs. Active Control

In a randomized, double-blind, active-controlled phase 3 study (NCT01500213) involving 544 evaluable cisplatin-naïve subjects receiving highly emetogenic chemotherapy (cisplatin ≥60 mg/m²), the addition of rolapitant (200 mg oral) to granisetron and dexamethasone resulted in a significantly higher complete response (CR) rate during the delayed phase (>24-120 hrs) compared to active control: 70.1% vs. 61.9% (p=0.043) [1]. A separate phase 2 dose-finding study (N=454) showed that rolapitant 180 mg significantly improved CR rates vs. active control across all phases: overall phase (62.5% vs. 46.7%, p=0.032), acute phase (87.6% vs. 66.7%, p=0.001), and delayed phase (63.6% vs. 48.9%, p=0.045) [2].

Clinical Efficacy CINV Complete Response Phase 3

Superior Control of Nausea in Delayed Phase vs. Active Control

Beyond emesis control, rolapitant demonstrated significantly higher rates of 'no significant nausea' compared to active control. In the phase 3 study (N=544), the rolapitant group achieved significantly higher rates of no nausea (maximum Visual Analog Scale <5mm on 0-100mm scale) in both the delayed phase (58.3% vs. 46.9%, p=0.007) and overall phase (55.0% vs. 44.0%, p=0.009) [1]. This differentiation is notable as nausea, distinct from vomiting, is often more challenging to control and significantly impacts patient quality of life [2].

Nausea Control CINV Patient-Reported Outcomes

Sustained NK1 Receptor Occupancy for >120 Hours After Single Dose

Positron emission tomography (PET) studies using [¹¹C]GR205171 have demonstrated that a single 180 mg oral dose of rolapitant maintains high NK1 receptor occupancy in the human brain for an extended duration. Specifically, striatal occupancy was 73% at 120 hours post-dose, and cortical occupancy was 90% at 120 hours post-dose [1]. In contrast, aprepitant (125 mg day 1, 80 mg days 2-3) achieved striatal occupancy of only ~54% at 120 hours, despite multi-day dosing [1]. This sustained occupancy directly correlates with rolapitant's long half-life and supports its single-dose efficacy over the 5-day at-risk period.

Receptor Occupancy NK1 Antagonist PET Imaging Pharmacodynamics

Rolapitant Hydrochloride Hydrate: Key Research and Industrial Application Scenarios


Reference Standard for Bioanalytical Method Development and Validation

Rolapitant hydrochloride hydrate is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Application (ANDA) filings and commercial production . Its well-characterized physicochemical properties and established HPLC methods make it suitable for use in developing and validating assays for quantification of rolapitant in biological matrices or pharmaceutical dosage forms. Traceability to pharmacopeial standards (USP or EP) is critical for regulatory compliance .

In Vitro Pharmacology Studies of NK1 Receptor Signaling and Selectivity

Given its high affinity (Ki = 0.66 nM) and >1000-fold selectivity for the human NK1 receptor over NK2 and NK3 subtypes, rolapitant hydrochloride hydrate serves as a valuable tool compound for investigating NK1 receptor pharmacology . It can be employed as a selective antagonist in calcium flux assays (calculated Kb = 0.17 nM) or other functional assays using human NK1-expressing cell lines (e.g., CHO cells) to study receptor signaling pathways, antagonist potency, and to differentiate NK1-mediated effects from those involving related tachykinin receptors .

In Vivo Animal Model Studies of Delayed Emesis and NK1 Antagonism

Rolapitant hydrochloride hydrate has demonstrated centrally-mediated antiemetic activity in validated animal models, including the ferret cisplatin-induced acute and delayed emesis model and the gerbil NK1 agonist-induced foot-tapping model . With minimal effective doses (MED) of 0.1 mg/kg for acute emesis and 1 mg/kg for delayed emesis in ferrets, rolapitant is a suitable reference compound for preclinical efficacy studies investigating novel antiemetic agents or for mechanistic studies of NK1 receptor involvement in emesis pathways .

Drug-Drug Interaction Studies Involving CYP3A4 and CYP2D6 Pathways

Rolapitant's unique cytochrome P450 interaction profile—specifically, its lack of CYP3A4 inhibition/induction combined with moderate CYP2D6 inhibition—makes it a useful probe for in vitro and in vivo drug-drug interaction (DDI) studies . It can be used as a comparator agent to evaluate the CYP3A4 inhibitory potential of new chemical entities or as a model substrate/inhibitor to assess CYP2D6-mediated interactions. This is particularly relevant for studies involving co-administered oncology agents or supportive care medications .

Quote Request

Request a Quote for Rolapitant hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.